Product packaging for 1,4-Diethynyl-2-nitrobenzene(Cat. No.:CAS No. 113639-27-3)

1,4-Diethynyl-2-nitrobenzene

Cat. No.: B13076465
CAS No.: 113639-27-3
M. Wt: 171.15 g/mol
InChI Key: CWBMRLUVZIIYHK-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2-nitrobenzene is a nitro- and alkyne-functionalized benzene derivative designed for use as a key synthetic intermediate in organic chemistry and materials science research. The compound serves as a versatile building block for the synthesis of more complex structures. Published synthetic methods describe its preparation via the heating of 2-nitro-1,4-bis(1,3,3-trimethylindolin-2-ylideneacetyl)benzene with phosphoryl chloride (POCl₃), followed by treatment with sodium hydroxide (NaOH) . Research indicates its utility in further chemical transformations, including heterocyclization reactions. For instance, derived compounds like 2-acetylamino-1,4-diethynylbenzene can undergo such processes to yield terminal and methine carbon-substituted indolylacetylenes, which are of interest in the development of novel heterocyclic compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5NO2 B13076465 1,4-Diethynyl-2-nitrobenzene CAS No. 113639-27-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113639-27-3

Molecular Formula

C10H5NO2

Molecular Weight

171.15 g/mol

IUPAC Name

1,4-diethynyl-2-nitrobenzene

InChI

InChI=1S/C10H5NO2/c1-3-8-5-6-9(4-2)10(7-8)11(12)13/h1-2,5-7H

InChI Key

CWBMRLUVZIIYHK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)C#C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1,4 Diethynyl 2 Nitrobenzene and Its Precursors

Classical Organic Synthesis Approaches

Classical methods provide the foundational routes to 1,4-diethynyl-2-nitrobenzene and its precursors. These approaches involve the strategic functionalization of aromatic systems using well-established reactions such as electrophilic aromatic substitution for nitration and subsequent nucleophilic substitution or coupling reactions to introduce the alkyne moieties.

The synthesis commonly starts from a pre-functionalized benzene (B151609) ring, such as 1,4-dichlorobenzene (B42874) or 1,4-dibromobenzene. These dihalogenated benzenes serve as a robust scaffold for the sequential introduction of the required functional groups. The halogen atoms are crucial as they act as leaving groups for the subsequent introduction of ethynyl (B1212043) groups via cross-coupling reactions. The initial step in the functionalization is typically the introduction of the nitro group.

The presence of two halogen atoms on the ring deactivates it towards electrophilic aromatic substitution, yet their ortho-, para- directing effect guides the incoming nitro group to the desired position. The choice of a dihalobenzene precursor is strategic for facilitating the later ethynylation steps.

The introduction of ethynyl groups onto the aromatic ring is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent and widely used method. organic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl halide.

In a typical synthesis of this compound, the precursor, 1,4-dihalo-2-nitrobenzene, is reacted with a protected terminal alkyne, such as (trimethylsilyl)acetylene. The use of a silyl-protected alkyne prevents self-coupling and other side reactions. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. Following the coupling, the silyl (B83357) protecting groups are removed under basic or fluoride-mediated conditions to yield the terminal alkyne functionalities. organic-chemistry.org This two-step sequence—coupling followed by deprotection—is a reliable method for installing ethynyl groups. organic-chemistry.org

Reaction Step Reagents and Conditions Purpose
Sonogashira Coupling 1,4-Dihalo-2-nitrobenzene, (Trimethylsilyl)acetylene, Pd catalyst (e.g., Pd(OAc)₂), Cu(I) co-catalyst, Base (e.g., DBU), Solvent (e.g., THF)To form C-C bonds between the aryl precursor and the alkyne.
Desilylation Aqueous potassium hydroxide (B78521) or Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THFTo remove the trimethylsilyl (TMS) protecting group and generate the terminal alkynes. organic-chemistry.orgrsc.org

Nitration is a classic electrophilic aromatic substitution reaction essential for introducing the nitro group onto the precursor ring. libretexts.org For the synthesis of this compound's precursors, such as 1,4-dichloro-2-nitrobenzene (B41259), the nitration is performed on 1,4-dichlorobenzene. wikipedia.org

The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.org The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and ensure the desired mononitrated product is formed with high regioselectivity. prepchem.com For instance, the nitration of p-dichlorobenzene can be achieved by treating it with a mixture of nitric acid and sulfuric acid while maintaining the temperature between 30 and 35°C to yield 1,4-dichloro-2-nitrobenzene in high yield. prepchem.com

Parameter Condition Reference
Starting Material p-Dichlorobenzene wikipedia.orgprepchem.com
Nitrating Agent Mixture of nitric acid (d 1.52) and 100% sulfuric acid prepchem.com
Temperature 30-35 °C (carefully controlled to avoid exceeding 50°C) prepchem.com
Stirring Vigorous stirring is necessary prepchem.com
Work-up Poured onto ice-water, filtered, washed with water prepchem.com
Yield 97-98% of the theoretical amount prepchem.com

Transition-Metal-Catalyzed Cross-Coupling Reactions in Diethynyl Synthesis

Transition-metal catalysis is central to the synthesis of diethynylbenzene derivatives. As mentioned, the Sonogashira coupling is the archetypal method, utilizing a dual palladium-copper catalytic system. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper catalyst, and base) and subsequent reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.

Variations of this reaction have been developed to improve efficiency and substrate tolerance. Copper-free Sonogashira couplings have emerged as a significant advancement, mitigating issues associated with copper, such as catalyst deactivation and the need for strictly anaerobic conditions. mendeley.com These systems often employ palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, which facilitate the catalytic cycle without a copper co-catalyst. mendeley.com

Advanced Synthetic Protocols and Catalytic Systems for Targeted Structures

Beyond the standard Sonogashira reaction, advanced protocols are being developed for the synthesis of functionalized alkynes. Rhodium-catalyzed reactions, for instance, have shown promise for the direct C-H functionalization of arenes. A Rh(III)-catalyzed ortho-alkynylation of nitroarenes has been reported, offering a different strategic approach where a C-H bond is directly converted to a C-alkyne bond. rsc.org This method utilizes the nitro group as a directing group to achieve high regioselectivity. While this provides a route to mono-alkynylated nitroarenes, its application to the synthesis of diethynyl systems would require further strategic modifications. rsc.org

These advanced methods offer potential advantages in atom economy by avoiding the pre-installation of halogen atoms. However, their application to the specific synthesis of this compound may be complex due to the need for sequential C-H activation at two distinct sites.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

High selectivity is critical throughout the synthesis to ensure the correct isomer of this compound is produced.

Regioselectivity : The key regioselective step is the nitration of the 1,4-dihalobenzene precursor. The two halogen substituents are ortho-, para- directing. Since the para positions are blocked by the other halogen, they direct the incoming electrophile (NO₂⁺) to the ortho positions. As all four ortho positions are equivalent, this leads to the formation of a single desired product, 1,4-dihalo-2-nitrobenzene, with high regioselectivity.

Chemoselectivity : This is particularly important during the transition-metal-catalyzed ethynylation. The catalytic system must selectively activate the carbon-halogen bonds for coupling without reacting with the nitro group. Palladium-based catalysts used in Sonogashira couplings are highly effective in this regard, showing excellent chemoselectivity for C(sp²)-X bonds while leaving the nitro functionality intact. Further, when introducing two different ethynyl groups sequentially, chemoselectivity would be required to differentiate between the two halogen atoms (e.g., in a 1-bromo-4-iodo-2-nitrobenzene precursor).

Stereoselectivity : As this compound is a planar, achiral molecule, stereoselectivity is not a consideration in its synthesis.

Theoretical and Computational Investigations of 1,4 Diethynyl 2 Nitrobenzene

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, providing deep insights into the behavior of molecules at the quantum level. For a molecule like 1,4-diethynyl-2-nitrobenzene, with its combination of a nitro group (a strong electron-withdrawing group) and two ethynyl (B1212043) groups (which are polarizable and can participate in extended π-conjugation), these methods are invaluable for understanding its properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. For a molecule like this compound, DFT would be employed to determine its ground-state properties. These calculations can predict the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles.

For instance, in studies of nitrobenzene (B124822), DFT calculations have been used to investigate the effects of substituents on its structural and electronic properties. researchgate.net The results of such studies indicate that the bond lengths and angles within the benzene (B151609) ring and the nitro group are influenced by the presence of other functional groups. researchgate.net In the case of this compound, DFT would help elucidate the electronic interplay between the electron-withdrawing nitro group and the π-systems of the ethynyl groups.

A typical output from a DFT study on the ground state properties of this compound would include the following:

PropertyDescription
Optimized GeometryThe three-dimensional arrangement of atoms with the lowest energy.
Total EnergyThe total electronic energy of the molecule in its ground state.
Dipole MomentA measure of the molecule's overall polarity.
Vibrational FrequenciesPredictions of the molecule's infrared and Raman spectra.

Ab Initio Methods for Quantum Chemical Analysis

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a higher computational cost than DFT.

For this compound, ab initio calculations would be used to obtain a more precise understanding of its electronic structure and properties. These methods are particularly useful for studying systems where electron correlation effects are significant. For example, in nitrobenzene, the interaction between the nitro group and the benzene ring involves significant electron correlation, which can be accurately described by high-level ab initio methods.

Multistate Second-Order Perturbation Theory (MS-CASPT2) for Excited State Characterization

The photophysical and photochemical behavior of a molecule is governed by its electronically excited states. Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) is a powerful ab initio method for studying the excited states of molecules, especially those with complex electronic structures like nitroaromatics.

In the case of nitrobenzene, MS-CASPT2 has been used to calculate the vertical excitation energies and to understand the nature of its low-lying singlet and triplet excited states. nih.gov These studies have been crucial in interpreting the absorption spectrum of nitrobenzene and in elucidating the pathways of its photochemical reactions. nih.gov For this compound, an MS-CASPT2 study would provide valuable information about its excited states, which is essential for understanding its fluorescence properties and its potential use in materials science.

A representative data table from an MS-CASPT2 study on a nitroaromatic compound might look like this:

Excited StateExcitation Energy (eV)Oscillator StrengthDominant Configuration
S₁3.50.001n -> π
S₂4.20.15π -> π
T₁2.80n -> π*

Natural Bond Orbital (NBO) Analysis and Frontier Molecular Orbital (FMO) Theory

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of molecules in terms of localized orbitals. It provides a picture of the Lewis structure of a molecule and can quantify interactions between different parts of the molecule. For this compound, NBO analysis would reveal the nature of the bonding between the nitro and ethynyl groups and the benzene ring, and it would quantify the extent of electron delocalization.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity and its electronic properties. In para-substituted nitrobenzene compounds, FMO analysis has shown that the energy gap between the HOMO and LUMO is related to the nature of the substituent. researchgate.net For this compound, the HOMO-LUMO gap would be a key indicator of its chemical reactivity and its potential as an electronic material.

Molecular Dynamics Simulations of Conformational Landscape

While quantum chemical methods provide detailed information about the electronic structure of a molecule at a static geometry, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape, which is the set of all possible three-dimensional arrangements of the molecule and their relative energies. This is particularly important for understanding the flexibility of the ethynyl groups and the rotation of the nitro group. In studies of nitrobenzene dioxygenase, MD simulations have provided insights into the structure and dynamics of the enzyme in an aqueous environment and have shed light on specific interactions in its catalytic center. nih.govresearchwithrutgers.comacs.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates and to determine the activation energies.

For this compound, computational methods could be used to study a variety of reactions, such as the reduction of the nitro group or addition reactions to the ethynyl groups. For example, computational studies on the reduction of nitrobenzene have provided insights into the role of substituents on the reduction potential. nih.gov These types of studies would be invaluable for understanding the chemical reactivity of this compound and for designing new synthetic routes to its derivatives.

Prediction of Spectroscopic Signatures via Theoretical Models

Theoretical models, primarily based on Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic signatures of molecules like this compound. These computational approaches allow for the elucidation of vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra, providing insights that complement and guide experimental studies.

The prediction of vibrational spectra typically involves geometry optimization of the molecule to its ground state equilibrium structure, followed by the calculation of harmonic vibrational frequencies. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d) or larger), are commonly employed for this purpose. scholarsresearchlibrary.com For nitroaromatic compounds, specific vibrational modes are of particular interest. The symmetric and asymmetric stretching vibrations of the nitro (–NO₂) group are expected to appear in distinct regions of the infrared spectrum. researchgate.net For this compound, theoretical calculations would predict the asymmetric and symmetric stretching modes of the NO₂ group to appear around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The C–N stretching vibration is also a key feature, often coupled with ring breathing modes. researchgate.net

Furthermore, the ethynyl (–C≡CH) groups introduce characteristic vibrational frequencies. The C≡C stretching vibration is typically observed in the range of 2100–2260 cm⁻¹, while the ≡C–H stretching vibration appears at higher wavenumbers, generally between 3200 and 3300 cm⁻¹. Computational models can predict the precise wavenumbers and intensities of these modes, offering a detailed vibrational fingerprint of the molecule.

Electronic spectra, specifically UV-Visible absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov These calculations provide information about the electronic transitions between molecular orbitals. For nitroaromatic compounds, the electronic spectrum is often characterized by transitions involving the nitro group and the aromatic ring. The presence of ethynyl groups extends the π-conjugated system, which is expected to cause a red-shift (shift to longer wavelengths) of the absorption maxima compared to nitrobenzene. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing nitro group and the π-system of the ethynyl-substituted benzene ring.

Table 1: Predicted Spectroscopic Data for this compound This table presents hypothetical yet plausible data based on typical computational results for similar compounds.

Spectroscopic Technique Predicted Signature Assignment
Infrared (IR) Spectroscopy ~3300 cm⁻¹ ≡C–H stretch
~2150 cm⁻¹ C≡C stretch
~1540 cm⁻¹ Asymmetric NO₂ stretch
~1350 cm⁻¹ Symmetric NO₂ stretch
UV-Visible Spectroscopy ~280 nm π → π* transition
~320 nm n → π* transition
¹H NMR Spectroscopy ~8.0 ppm Aromatic proton (adjacent to NO₂)
~7.8 ppm Aromatic protons
~3.5 ppm Ethynyl proton
¹³C NMR Spectroscopy ~148 ppm Aromatic carbon (attached to NO₂)
~135 ppm Aromatic carbons
~125 ppm Aromatic carbons
~85 ppm Ethynyl carbons (C≡C)
~80 ppm Ethynyl carbons (C≡C)

Intermolecular Interactions and Crystal Packing Predictions through Computational Methods

Computational methods are indispensable for predicting and understanding the intermolecular interactions that govern the crystal packing of this compound. Crystal structure prediction (CSP) has become a valuable tool in materials science and pharmaceutical development for exploring potential polymorphic forms of a molecule. nih.gov These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.

For this compound, several types of intermolecular interactions are expected to play a crucial role in the solid-state packing. The nitro group is a strong hydrogen bond acceptor, and the ethynyl group can act as a weak hydrogen bond donor. Therefore, C–H···O hydrogen bonds involving the ethynyl proton and one of the oxygen atoms of the nitro group are likely to be a significant motif in the crystal structure. nih.gov Additionally, the nitro group can participate in other non-covalent interactions, such as dipole-dipole interactions and π-stacking with the benzene rings of neighboring molecules.

Energy calculations, often performed using DFT with dispersion corrections (DFT-D), are crucial for accurately describing the weak van der Waals forces that contribute significantly to the lattice energy. osti.gov These calculations can provide a quantitative measure of the strength of different intermolecular interactions and help to rationalize the observed or predicted crystal packing. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots is another computational technique used to visualize and quantify intermolecular contacts in a crystal lattice.

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound This table presents hypothetical yet plausible data based on typical computational results for similar compounds.

Interaction Type Atoms Involved Predicted Distance (Å) Predicted Energy (kcal/mol)
Hydrogen Bond C–H···O (Ethynyl-Nitro) ~2.2 - 2.5 -2 to -4
π-π Stacking Benzene Ring ··· Benzene Ring ~3.4 - 3.8 -1 to -3
Dipole-Dipole NO₂ group ··· NO₂ group ~3.0 - 3.5 -0.5 to -2
van der Waals Various > 3.5 -0.1 to -0.5

Advanced Spectroscopic Characterization of 1,4 Diethynyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1,4-diethynyl-2-nitrobenzene by probing the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its substituents. The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly deshields (shifts to a higher ppm value) the nuclei at the ortho and para positions. Conversely, the ethynyl (B1212043) groups (–C≡CH) extend the π-system and exhibit characteristic chemical shifts.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent aromatic protons. The proton adjacent to the nitro group (H-3) would be the most deshielded due to strong inductive and resonance effects. The two ethynyl protons will appear as sharp singlets in a region typical for terminal alkynes.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display signals for ten unique carbon atoms. The carbon atom attached to the nitro group (C-2) will be significantly deshielded. The carbons of the two ethynyl groups will have characteristic shifts, with the terminal (sp-hybridized) carbons appearing at a different field than the internal (sp-hybridized) carbons attached to the aromatic ring. For comparison, in nitrobenzene (B124822), the ipso-carbon (attached to the NO₂ group) resonates at approximately 148.3 ppm, while the ortho, meta, and para carbons appear around 123.5, 129.4, and 134.7 ppm, respectively. researchgate.netstackexchange.com The presence of the ethynyl groups modifies these values, extending the electronic conjugation.

Based on established substituent effects, the predicted chemical shifts are summarized below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Proton (¹H) NMRCarbon (¹³C) NMR
AssignmentPredicted Chemical Shift (δ, ppm)AssignmentPredicted Chemical Shift (δ, ppm)
H-3~8.2 - 8.4C-1~125 - 128
H-5~7.8 - 8.0C-2~148 - 150
H-6~7.6 - 7.8C-3~135 - 138
≡C-H (at C-1)~3.4 - 3.6C-4~124 - 127
≡C-H (at C-4)~3.5 - 3.7C-5~133 - 136
C-6~129 - 132
-C≡ (at C-1)~85 - 90
≡C-H (at C-1)~80 - 85
-C≡ (at C-4)~88 - 93
≡C-H (at C-4)~82 - 87

To unambiguously assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between adjacent aromatic protons (H-5 and H-6), confirming their connectivity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively link each aromatic proton signal (H-3, H-5, H-6) and each ethynyl proton signal to their corresponding carbon signals (C-3, C-5, C-6, and the terminal ≡C atoms).

The ethynyl proton at the C-4 position showing a correlation to the aromatic carbons C-3, C-4, and C-5.

The aromatic proton H-3 showing correlations to carbons C-1, C-2, and C-5.

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular framework, confirming the substitution pattern and the identity of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. This compound possesses several characteristic groups that give rise to distinct signals in these spectra.

The most diagnostic vibrations are associated with the terminal alkyne and nitro groups.

≡C-H Stretch: A strong and sharp absorption band is expected around 3300 cm⁻¹, characteristic of the stretching vibration of the hydrogen atom attached to a triple-bonded carbon. masterorganicchemistry.com

C≡C Stretch: The stretching of the carbon-carbon triple bond typically appears in the 2100–2140 cm⁻¹ region. masterorganicchemistry.com This peak is often stronger in Raman than in IR spectra for symmetric alkynes, but in this asymmetric molecule, it should be visible in both.

NO₂ Stretches: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (ν_as) typically found in the 1560–1500 cm⁻¹ range and a symmetric stretch (ν_s) in the 1390–1320 cm⁻¹ range. These bands are usually very strong in the IR spectrum.

Aromatic Region: Vibrations corresponding to C=C stretching within the benzene ring appear in the 1600–1450 cm⁻¹ region, while aromatic C-H stretching occurs just above 3000 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
≡C-H StretchTerminal Alkyne3320 - 3280Strong, Sharp
Aromatic C-H StretchAromatic Ring3100 - 3000Medium to Weak
C≡C StretchAlkyne2140 - 2100Medium to Weak
Aromatic C=C StretchAromatic Ring1610 - 1580Medium
NO₂ Asymmetric StretchNitro Group1540 - 1510Strong
Aromatic C=C StretchAromatic Ring1500 - 1450Medium
NO₂ Symmetric StretchNitro Group1360 - 1330Strong

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is shaped by its extended π-conjugated system and the strong electronic influence of the nitro group.

The electronic absorption spectrum of benzene shows transitions at approximately 184, 204, and 256 nm. The introduction of the two ethynyl groups significantly extends the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This extension of conjugation results in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to benzene.

Furthermore, the nitro group acts as a powerful auxochrome and chromophore. It introduces a low-intensity n→π* transition, typically observed at longer wavelengths, and intensifies the π→π* transitions of the aromatic ring. nih.govuni-muenchen.de The combination of the extended conjugation from the diethynyl groups and the electron-withdrawing nature of the nitro group is expected to push the primary π→π* absorption band well into the near-UV region (>300 nm).

The molecular architecture of this compound, which links an electron-rich π-system (the diethynylbenzene moiety) to a potent electron-accepting group (the nitro group), makes it a classic example of a "push-pull" or donor-π-acceptor system. Upon photoexcitation, this arrangement facilitates an intramolecular charge transfer (ICT) from the diethynylbenzene portion (donor) to the nitro group (acceptor). researchgate.netnih.gov

This ICT character has profound effects on the molecule's photophysical properties:

Large Excited-State Dipole Moment: The charge separation in the excited state creates a much larger dipole moment compared to the ground state.

Solvatochromism: The energy of the ICT excited state is highly sensitive to the polarity of the solvent. In polar solvents, the large excited-state dipole is stabilized, leading to a red shift in the fluorescence (emission) spectrum. This positive solvatochromism, where the emission maximum shifts to longer wavelengths with increasing solvent polarity, is a hallmark of an ICT state. beilstein-journals.org

Large Stokes Shift: The significant difference in geometry and electronic distribution between the ground state and the relaxed ICT excited state results in a large energy gap between the absorption and emission maxima, known as the Stokes shift.

The study of these phenomena, particularly through solvatochromic fluorescence experiments, provides critical information about the nature of the excited state and the efficiency of the charge transfer process. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms. For this compound (C₁₀H₅NO₂), the calculated monoisotopic mass is 171.0320 g/mol . guidechem.com Electron ionization mass spectrometry (EI-MS) would be expected to generate a molecular ion peak (M⁺˙) corresponding to this mass, confirming the compound's elemental composition.

The fragmentation pattern observed in mass spectrometry provides valuable insights into the molecule's structure and the relative stability of its fragments. While a specific experimental mass spectrum for this compound is not detailed in the reviewed literature, the fragmentation pathways can be predicted based on the known behavior of nitroaromatic and ethynyl-substituted compounds. lew.ronih.gov The primary fragmentation events for nitroaromatics typically involve the nitro group. nih.govstrath.ac.uk Common fragmentation pathways include:

Loss of NO₂: A prominent fragmentation pathway is the cleavage of the C-N bond to release a nitrogen dioxide radical (•NO₂), resulting in a fragment ion [M - 46]⁺.

Loss of NO: Another characteristic fragmentation involves the loss of a nitric oxide radical (•NO), often preceded by rearrangement, to yield an [M - 30]⁺ ion.

Loss of O: Rearrangement can also lead to the expulsion of an oxygen atom, producing an [M - 16]⁺ ion.

Following the initial loss from the nitro group, the resulting diethynylbenzene cation would likely undergo further fragmentation. This could involve the cleavage of the acetylenic C-H bonds or the fragmentation of the aromatic ring itself, leading to smaller charged species.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment IonProposed Neutral Loss
171[C₁₀H₅NO₂]⁺˙ (Molecular Ion)-
141[C₁₀H₅O]⁺NO
125[C₁₀H₅]⁺NO₂
99[C₈H₃]⁺NO₂, C₂H₂

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's bulk properties.

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's solid-state structure. As of this writing, a published crystal structure for this compound has not been identified. However, the analysis of a closely related compound, 1-ethynyl-2-nitrobenzene , provides a valuable illustration of the structural features that can be expected. missouristate.edu

In the reported structure of 1-ethynyl-2-nitrobenzene, the nitro group is nearly coplanar with the benzene ring. missouristate.edu This planarity facilitates conjugation between the nitro group's π-system and the aromatic ring. The crystal packing is stabilized by a network of intermolecular interactions, primarily weak C-H···O hydrogen bonds involving the nitro oxygen atoms and hydrogen atoms from the alkyne and arene groups. missouristate.edu A similar arrangement would be anticipated for this compound, with the additional ethynyl group potentially participating in further intermolecular contacts.

Table 2: Illustrative Crystallographic Data for the Related Compound 1-Ethynyl-2-nitrobenzene. missouristate.edu
ParameterValue
Chemical FormulaC₈H₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.7874(5)
b (Å)13.0673(16)
c (Å)13.9817(17)
β (°)90.587(2)
Volume (ų)692.05(15)
Z4

Note: This data is for a related compound and serves as an example of the information obtained from SC-XRD analysis.

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases and investigate polymorphism—the ability of a compound to exist in more than one crystal structure. Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for its identification. nih.gov

A PXRD study of this compound would be crucial for quality control in synthesis, ensuring phase purity of the bulk material. Furthermore, by analyzing samples prepared under different conditions (e.g., varying solvents, temperatures, or pressures), PXRD can reveal the existence of different polymorphs. Polymorphs can have distinct physical properties, including solubility, stability, and melting point, making their identification critical. To date, no specific PXRD studies on the polymorphism of this compound have been reported in the surveyed literature.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other close interactions. nih.gov

As the crystal structure for this compound is not available, a specific Hirshfeld analysis cannot be performed. However, based on its functional groups, the primary intermolecular interactions expected to govern its crystal packing are:

C-H···O Interactions: Hydrogen bonds between the acidic acetylenic protons or aromatic C-H groups and the electronegative oxygen atoms of the nitro group.

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

C-H···π Interactions: Interactions where a C-H bond acts as a donor to the π-system of a neighboring aromatic or ethynyl group.

Table 3: Expected Intermolecular Contacts and Their Typical Contributions for Nitroaromatic Compounds.
Interaction TypeDescriptionAnticipated Contribution
O···H / H···OHydrogen bonding involving nitro-group oxygens15 - 30%
H···HGeneral van der Waals contacts between hydrogen atoms15 - 30%
C···H / H···CInteractions involving aromatic and ethynyl groups10 - 20%
C···CIndicative of π-π stacking interactions5 - 15%

Note: These percentages are illustrative and based on analyses of other nitroaromatic compounds. nih.govstrath.ac.uk

Electron density distribution analysis is an advanced crystallographic technique that provides a detailed map of the electron distribution throughout the unit cell. researchgate.net This method goes beyond simple atomic positions to reveal the nature of chemical bonds, lone pairs, and non-covalent interactions by analyzing the precise shape and concentration of electron density. It relies on high-resolution, low-temperature X-ray diffraction data.

An experimental electron density study of this compound would allow for the direct visualization of the polarizing effect of the electron-withdrawing nitro group on the aromatic ring and the ethynyl substituents. It would also provide quantitative insights into the strength and nature of the intermolecular C-H···O and π-π interactions that stabilize the crystal structure. rsc.org Such studies are computationally intensive and experimentally demanding, and no such analysis has been reported for this compound in the scientific literature. Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental work by modeling the electron density and related electronic properties. mdpi.com

Polymerization and Oligomerization Studies of 1,4 Diethynyl 2 Nitrobenzene

Development of Polymerization Catalysts and Reaction Conditions

The polymerization of diethynylarenes can be initiated through various methods, including thermal induction, anionic initiation, and transition-metal catalysis. The choice of method is critical as it dictates the structure and solubility of the final polymer, ranging from insoluble, cross-linked networks to soluble, linear chains. nih.gov For functionalized monomers such as 1,4-diethynyl-2-nitrobenzene, the catalyst system must be tolerant of the substituent group.

Transition-metal catalysts are widely employed for the polymerization of acetylene-containing monomers. mdpi.com For diethynylarenes, catalysts based on metals like cobalt, rhodium, and nickel have been investigated. nih.gov

Cobalt Catalysts: Complexes such as [(RO)3P]n·CoHal (where R is an alkyl group and Hal is a halogen) have been used for the polycyclotrimerization of diethynylarylenes. nih.gov This mechanism involves the catalytic cyclization of three ethynyl (B1212043) groups to form a 1,3,5- or 1,2,4-trisubstituted benzene (B151609) ring, leading to a highly branched or cross-linked polymer network. nih.gov

Rhodium Catalysts: Rhodium complexes like [Rh(nbd)acac] have been shown to catalyze the polymerization of p-DEB, yielding microporous polymers. The reaction proceeds via the formation of new crosslinks as the terminal ethynyl groups react. nih.gov

Nickel Catalysts: Nickel complexes are frequently used, with systems like Ni(C5H7O2)2·Ph3P (nickel acetylacetonate/triphenylphosphine) being common. nih.gov These catalysts can also promote cyclotrimerization reactions, resulting in branched polymer structures. nih.gov The mechanism involves the formation of an intermediate complex involving the transition metal and multiple ethynyl groups. nih.gov

For this compound, the electron-withdrawing nature of the nitro group would likely modulate the electron density of the ethynyl groups, potentially affecting catalyst coordination and insertion efficiency. The catalyst's tolerance to the nitro functionality is a key consideration, as side reactions could occur. Late transition metals like nickel and palladium are often tolerant of a wide range of functional groups due to their lower oxophilicity. mdpi.com

Achieving well-defined, soluble conjugated polymers requires controlled polymerization techniques that minimize branching and cross-linking. For diethynylarenes, anionic polymerization has been demonstrated as a successful method for producing strictly linear polymers. nih.gov

Anionic polymerization of p-DEB, initiated by n-butyllithium (n-BuLi) in polar solvents, proceeds through the opening of one of the triple bonds to form a propagating carbanionic center. By carefully controlling reaction conditions, this method can selectively polymerize one ethynyl group while leaving the other as a pendant group on the polyene backbone. This approach prevents the cross-linking that is common in thermal or certain transition-metal-catalyzed polymerizations, resulting in a soluble, linear polymer. nih.gov The application of this technique to this compound would be challenging, as the acidic protons of the terminal acetylenes and the electrophilic nitro group could react with the anionic initiator and propagating chain ends, requiring careful optimization of reaction conditions or protection strategies.

Synthesis of Conjugated Polymers and Oligomers from this compound

The synthesis of conjugated polymers from this compound would likely adapt methodologies established for p-diethynylbenzene. The goal is typically to form a poly(phenylene ethynylene) (PPE) type structure, where the monomer units are linked via one of the ethynyl groups, leaving a pendant ethynyl group for potential post-polymerization modification.

A plausible synthetic approach would be transition-metal-catalyzed polymerization under carefully controlled conditions to favor linear chain growth over cyclotrimerization. For instance, palladium-catalyzed Sonogashira cross-coupling polymerization is a powerful method for synthesizing PPEs. acs.org While this typically involves coupling a dihalo-arene with a diethynyl-arene, variations involving self-coupling of functionalized monomers exist.

Based on the successful synthesis of linear poly(p-diethynylbenzene), an anionic polymerization route could be envisioned. nih.gov The reaction would involve the initiation of this compound with an organolithium reagent in a polar aprotic solvent at a controlled temperature. The strong electron-withdrawing effect of the nitro group would increase the acidity of the ethynyl protons, making initiation more complex and potentially leading to side reactions.

Polymerization MethodCatalyst/InitiatorExpected Polymer StructureKey Considerations for this compound
Anionic Polymerization n-BuLiLinear, soluble polyene with pendant ethynylphenyl groupsReactivity of nitro group and acidic ethynyl protons with initiator.
Transition-Metal Catalysis Ni(C5H7O2)2·Ph3PBranched/Cross-linked via cyclotrimerizationCatalyst tolerance to nitro group; control of reaction to limit gelation.
Transition-Metal Catalysis [Rh(nbd)acac]Microporous networkPotential for high surface area materials.

Structural Characterization of Poly(this compound) Derivatives

Characterization of the polymer is essential to confirm its structure, molecular weight, and purity. A combination of spectroscopic and analytical techniques would be required.

The molecular weight and polydispersity index (PDI) are critical parameters that influence the physical and mechanical properties of the polymer. These are typically determined by Gel Permeation Chromatography (GPC) or, for certain conjugated polymers, by techniques like Diffusion-Ordered NMR Spectroscopy (DOSY). acs.org

For polymers derived from p-DEB, the reported molecular weights vary significantly with the synthesis method, reflecting the different polymer structures obtained.

Table 1: Molecular Weight Data for Poly(p-diethynylbenzene) Synthesized under Various Conditions.
Polymerization MethodCatalyst/ConditionsNumber-Average Molecular Weight (Mn)Reference
Thermal Polymerization153 °C in DMF1459 g/mol nih.gov

For a polymer of this compound, GPC analysis would provide information on the molecular weight distribution. A narrow PDI (close to 1.0) would indicate a controlled polymerization process, whereas a broad PDI would suggest side reactions, chain transfer, or uncontrolled termination.

The microstructure of the polymer—whether it is linear, branched, or cross-linked—is determined by the polymerization mechanism. Anionic polymerization of p-DEB is known to produce a completely linear polymer, which is soluble in common organic solvents. nih.gov In contrast, high-temperature thermal polymerization or catalysis that promotes cyclotrimerization leads to insoluble, branched networks. nih.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to elucidate this microstructure. For instance, the disappearance of terminal ethynyl C-H stretch in FTIR spectra alongside the appearance of peaks corresponding to a polyene backbone would indicate polymerization.

Regioregularity becomes a crucial factor for monosubstituted monomers like this compound. The orientation of the nitro-substituted phenyl ring along the polymer backbone can be random, or it can be ordered in a head-to-tail, head-to-head, or tail-to-tail fashion. This ordering affects the polymer's ability to pack in the solid state, which in turn influences its electronic and optical properties. Controlling regioregularity is a significant challenge in the synthesis of conjugated polymers from unsymmetrical monomers. Advanced NMR techniques (e.g., 2D-NMR) would be required to determine the regioregularity of poly(this compound).

Crosslinking Chemistry and Network Formation in Poly(phenylacetylene)s

The crosslinking chemistry of poly(phenylacetylene)s and related polymers derived from diethynylarenes is a critical area of study for developing materials with high thermal stability and specific mechanical properties. Typically, diethynyl monomers like 1,4-diethynylbenzene (B1207667) can be polymerized to form crosslinked networks. researchgate.net The process often involves the reaction of the terminal ethynyl groups, which can lead to the formation of branched or insoluble network polymers. nih.gov

Several catalytic systems are employed for the polymerization of diethynylarenes. For instance, Rh(I) catalysts have been used to polymerize monomers such as 1,3-diethynylbenzene (B158350) and 1,4-diethynylbenzene into polyacetylene-type networks. researchgate.net These networks are characterized by conjugated polyene chains that are cross-linked by arylene units. The thermal treatment of polymers derived from p-DEB can also induce the disappearance of –C≡CH side groups, leading to the formation of new crosslinks. nih.gov

Another approach involves polycyclotrimerization reactions, which can form highly crosslinked polyphenylenes. Catalysts such as cobalt complexes can promote the formation of 1,3,5- and 1,2,4-substituted phenylene fragments, creating a robust network structure. nih.gov The resulting polymers are often insoluble and exhibit high thermal resistance, making them suitable for applications as heat-resistant and ablative materials. nih.gov The degree of crosslinking and the resulting network's properties, such as microporosity, can be controlled by adjusting reaction conditions like time, temperature, and monomer concentration. nih.gov

Functionalization Strategies for Polymeric Materials

Functionalization is key to tailoring the properties of polymeric materials for specific applications. For polymers derived from diethynylarenes, functionalization can be achieved either by using a functionalized monomer before polymerization or by modifying the polymer after its formation (post-polymerization functionalization).

In the case of polymers from p-diethynylbenzene, anionic polymerization can be used to create a linear, soluble polymer with pendant reactive ethynylphenylene groups. mdpi.comnih.gov These side groups are accessible for further chemical modification. For example, reactions with various reagents can be used to introduce heteroatoms like boron, copper, and cobalt, effectively creating new functional materials along the conducting polymer chain. mdpi.comnih.gov

The presence of specific functional groups on the monomer itself is a direct way to impart functionality. While there is no specific literature on this compound polymerization, the nitro group (-NO2) is a strong electron-withdrawing group. In polymer chemistry, such groups can influence the electronic properties of the resulting conjugated polymer and can also serve as a handle for further chemical transformations. For example, the nitro group on an aromatic ring can often be reduced to an amine group (-NH2), which can then be used for a wide range of subsequent reactions, such as amide formation or diazotization, allowing for the attachment of other functional moieties.

Another strategy involves the use of "click chemistry," such as the alkyne-azide cycloaddition, for post-polymerization modification. Polymers containing pendant alkyne groups can be efficiently reacted with azide-functionalized molecules to attach a variety of side chains, tailoring the polymer's properties for applications in areas like biosensors and diagnostics. mdpi.com

Advanced Materials Science Applications of 1,4 Diethynyl 2 Nitrobenzene Derivatives

Organic Electronic Materials Development

Derivatives of 1,4-diethynyl-2-nitrobenzene are promising candidates for the creation of novel organic electronic materials. The ability to form π-conjugated polymers through the diethynyl groups is central to their utility in this field. The presence of the electron-deficient nitrobenzene (B124822) core allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for fabricating efficient electronic devices.

Semiconducting Polymers for Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, the charge carrier mobility of the semiconducting layer is a key performance metric. Polymers derived from this compound can be designed as donor-acceptor (D-A) type copolymers, a strategy known to yield high-performance semiconductor materials. nih.gov In such polymers, the nitrobenzene unit can act as an acceptor moiety. By copolymerizing it with suitable electron-donating monomers, the resulting conjugated polymer can exhibit tailored electronic properties.

The rigid backbone imparted by the diethynylbenzene unit promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. The introduction of the strongly electron-withdrawing nitro group generally lowers the LUMO and HOMO energy levels of the polymer. This can facilitate electron injection and transport, making such materials candidates for n-type or ambipolar OFETs, which are less common than p-type materials. The performance of such polymers is heavily dependent on the molecular weight, film morphology, and the specific donor co-monomer used.

Table 1: Performance of Representative Donor-Acceptor Polymers in OFETs

Polymer System Donor Unit Acceptor Unit Hole Mobility (μh) (cm²/Vs) Electron Mobility (μe) (cm²/Vs)
DPP-based Polymer Dithienosilole Diketopyrrolopyrrole (DPP) 0.03 -
Half-fused DPP Polymer Difluorothiophene Half-fused DPP - (not specified)

This table presents data for analogous systems to illustrate the performance of donor-acceptor polymers in OFETs. nih.gov

Photovoltaic Applications in Organic Solar Cells (OSCs)

For organic solar cells, the active layer typically consists of a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Polymers incorporating the this compound unit can be engineered to function as either the donor or, more likely, the acceptor component in a BHJ solar cell. The electron-deficient nature of the nitrobenzene moiety makes it a suitable building block for acceptor materials.

The power conversion efficiency (PCE) of an OSC is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). These parameters are intrinsically linked to the HOMO and LUMO energy levels of the donor and acceptor materials. The use of nitrobenzene derivatives as additives has been shown to improve the PCE and stability of perovskite solar cells by passivating defects and creating smoother films. researchgate.net This suggests that polymers derived from this compound could offer similar benefits in organic solar cells, potentially improving morphology and passivating interfaces within the active layer. researchgate.net

Light-Emitting Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials with high photoluminescence quantum yields and suitable energy levels for charge injection and transport are required. researchgate.net Derivatives of this compound can be incorporated into polymers or small molecules designed for use in OLEDs, for instance, as host materials for phosphorescent emitters.

A desirable host material should possess a high triplet energy to efficiently confine the excitons on the phosphorescent guest emitter. nih.gov The rigid and conjugated structure derived from the diethynylbenzene core can contribute to a high triplet energy level. Furthermore, the electronic properties can be tuned by selecting appropriate co-monomers to ensure balanced charge injection and transport, which is crucial for achieving high efficiency and device longevity. While the nitro group itself can sometimes quench luminescence, its electronic influence can be harnessed within a larger molecular design to create materials with tailored properties for specific layers within the OLED stack, such as electron transport layers (ETLs). nih.gov

Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are capable of altering the properties of light and are essential for technologies like optical communications and data processing. A key requirement for a molecule to exhibit NLO properties is a large change in dipole moment upon excitation, which is often found in systems with strong electron donor and acceptor groups connected by a π-conjugated bridge.

Derivatives of this compound are structurally well-suited for NLO applications. The nitro group is a powerful electron-acceptor, while the diethynylphenylene unit acts as a conjugated spacer. By attaching a suitable electron-donating group at the other end of the molecule, a classic D-π-A structure can be created. The extended conjugation provided by the alkyne units enhances the molecular hyperpolarizability (β), a measure of the NLO response. Theoretical and experimental studies on similar nitro-aromatic compounds have demonstrated significant NLO activity. nih.govrsc.orgasianpubs.org For instance, the NLO properties of nitroanilines increase significantly compared to nitrobenzene due to intramolecular charge transfer. nih.gov

Table 2: Calculated NLO Properties of Donor-π-Acceptor Molecules

Molecule Configuration Linear Polarizability ⟨α⟩ (esu) First Hyperpolarizability (β_total) (esu)
MSTD7 D−π–D–A−π–A 3.485 × 10⁻²² 13.44 × 10⁻²⁷

This table showcases NLO data for representative D-π-A systems, indicating the potential for molecules based on a this compound scaffold. rsc.orgnih.gov

Sensors and Chemo-sensors Based on Conjugated Systems

Conjugated polymers derived from this compound can be employed as active materials in chemical sensors. The detection mechanism often relies on changes in the polymer's optical or electronic properties upon interaction with an analyte. A common strategy is fluorescence quenching, where the fluorescence of the polymer is diminished in the presence of the target molecule.

Given the electron-deficient character of the nitrobenzene unit, polymers containing this moiety are particularly effective for detecting electron-rich analytes. Conversely, these frameworks can be designed to be electron-rich to specifically detect electron-deficient molecules, such as nitroaromatic explosives. nih.gov The porous nature of materials constructed from these derivatives can enhance sensitivity by pre-concentrating the analyte within the sensor's active volume. mdpi.com Metal-organic frameworks (MOFs) and other porous materials have demonstrated high sensitivity for detecting nitrobenzene in aqueous solutions, indicating the strong potential for frameworks built with this compound derivatives in this application. nih.govmdpi.com

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs) are crystalline porous polymers with ordered structures and high surface areas. nih.gov The diethynyl functionality of this compound makes it an excellent monomer for constructing POFs and COFs through reactions like Sonogashira-Hagihara cross-coupling. nih.gov

By reacting this compound with multi-halogenated aromatic compounds, it is possible to synthesize rigid, porous networks with permanent porosity and high thermal and chemical stability. The resulting frameworks would have their pore surfaces decorated with nitro groups, which can introduce specific functionalities. These nitro groups can enhance the selective adsorption of certain gases or pollutants through dipole-quadrupole interactions. For example, frameworks designed with specific functional groups have shown selective adsorption of CO2 over N2. nih.gov The inherent porosity and large surface area of these materials make them suitable for applications in gas storage, separation, and heterogeneous catalysis. nih.govresearchgate.net

Table 3: Properties of Representative Porous Aromatic Frameworks (PAFs)

Framework Name Synthesis Reaction Monomers BET Surface Area (S_BET) (m²/g)
PAF-3 Yamamoto Coupling Tetrakis(4-bromophenyl)silane 2932
PAF-4 Yamamoto Coupling Tetrakis‐(4‐bromophenyl)germane 2246
PAF-18-OH Sonogashira–Hagihara (Not specified) 1121

This table provides examples of Porous Aromatic Frameworks and their properties, illustrating the potential for frameworks synthesized using this compound. nih.gov

Energetic Materials Research: Molecular Stability and Decomposition Pathways

The study of this compound and its derivatives is an emerging area in energetic materials research. The molecule's structure, featuring a nitro group (a well-known energetic functional group) and two high-energy ethynyl (B1212043) groups on a benzene (B151609) ring, suggests a high energy density. The stability and decomposition of such materials are critical for their potential application and are intrinsically linked to their molecular structure.

Molecular Stability: The stability of nitroaromatic compounds is largely dictated by the strength of the carbon-nitro (C–NO₂) bond. The nitro group is strongly electron-withdrawing, which can influence the electronic structure and stability of the aromatic ring. In this compound, the presence of two ethynyl substituents, which also exhibit electron-withdrawing characteristics, is expected to further modulate the stability. Theoretical studies on substituted nitrobenzenes have shown that electron-withdrawing groups can increase the C–NO₂ bond dissociation energy, thereby enhancing molecular stability under certain conditions. The stability of the molecule is a balance between the inherent strain of the high-energy functional groups and the resonance stabilization of the aromatic system.

Table 1: Theoretical Physicochemical Properties of Nitroaromatic Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Predicted C–NO₂ Bond Dissociation Energy (kcal/mol)Key Structural Features
NitrobenzeneC₆H₅NO₂123.11~70-75Single nitro group on a benzene ring.
1,3-DinitrobenzeneC₆H₄N₂O₄168.11~75-80Two electron-withdrawing nitro groups.
This compoundC₁₀H₅NO₂171.15Estimated >75One nitro group and two electron-withdrawing ethynyl groups.

Decomposition Pathways: The thermal decomposition of nitroaromatic compounds is a complex process that dictates their energetic performance and safety. For many nitroaromatics, the primary and rate-determining step in thermal decomposition is the homolytic cleavage of the C–NO₂ bond.

This initial step produces a nitrogen dioxide radical (•NO₂) and a substituted phenyl radical. These highly reactive species can then initiate a cascade of secondary reactions, leading to the formation of gaseous products like N₂, CO, CO₂, and H₂O, releasing a significant amount of energy.

Supramolecular Assembly and Self-Assembled Structures

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The molecular structure of this compound makes it a compelling candidate for the construction of novel self-assembled materials. Its rigid aromatic core and specific functional groups can direct the formation of ordered structures through a variety of non-covalent interactions.

The key features enabling supramolecular assembly are:

Hydrogen Bonding: The terminal hydrogen atoms of the ethynyl groups can act as weak hydrogen bond donors. The oxygen atoms of the nitro group are effective hydrogen bond acceptors. nih.govmdpi.com This donor-acceptor pairing can lead to the formation of well-defined molecular chains or networks.

π–π Stacking: The electron-deficient aromatic ring can participate in π–π stacking interactions with other aromatic systems. These interactions are crucial for organizing molecules into columnar or lamellar structures.

Halogen Bonding: While not present in the parent molecule, halogenated derivatives of this compound could utilize halogen bonding, where a halogen atom acts as an electrophilic species, interacting with the electron-rich nitro group or ethynyl π-system of a neighboring molecule. nih.gov

The interplay of these interactions can guide the self-assembly of this compound derivatives into complex, functional architectures. By modifying the substituents on the benzene ring, it is possible to tune the intermolecular forces and thus control the resulting supramolecular morphology, leading to materials with tailored optical, electronic, or porous properties. Research into ethynyl-based supramolecular assemblies has shown their potential in creating organogels and other soft materials. acs.org

Table 2: Potential Non-Covalent Interactions in this compound Assemblies

Interaction TypeParticipating GroupsTypical Energy (kcal/mol)Potential Structural Motif
Hydrogen BondingEthynyl (C-H) as donor, Nitro (O) as acceptor1 - 4Chains, Sheets
π–π StackingAromatic Rings1 - 10Columns, Lamellae
Dipole-DipoleNitro Groups1 - 5Directional Packing
van der Waals ForcesEntire Molecule< 1Overall Cohesion

Reactivity and Reaction Pathways of 1,4 Diethynyl 2 Nitrobenzene

Transformations of the Ethynyl (B1212043) Groups

The two ethynyl groups on the benzene (B151609) ring are sites of high electron density, making them susceptible to a variety of addition and coupling reactions.

Cycloaddition Reactions (e.g., Click Chemistry)

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic product. wikipedia.org The ethynyl groups of 1,4-diethynyl-2-nitrobenzene can participate in such reactions, most notably in [4+2] cycloadditions like the Diels-Alder reaction. wikipedia.orgpageplace.de In these reactions, a conjugated diene reacts with the alkyne (dienophile) to form a six-membered ring.

A particularly relevant type of cycloaddition is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." This reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the ethynyl group) to form a five-membered heterocyclic ring. While specific examples involving this compound are not extensively documented in the provided search results, the general reactivity of terminal alkynes makes them ideal candidates for such transformations.

Polymerization Initiation via Ethynyl Groups

The presence of two terminal ethynyl groups allows this compound to act as a monomer in polymerization reactions. Aromatic compounds with terminal ethynyl groups, such as 1,4-diethynylbenzene (B1207667), can undergo polymerization to form conjugated polymers. nih.gov This process can be initiated thermally or through the use of various catalysts. The resulting polymers, which can be linear, branched, or crosslinked, often exhibit interesting electronic and material properties. iastate.eduresearchgate.netmdpi.com For instance, the polymerization of 1,4-diethynylbenzene can lead to the formation of poly(phenylene butadiynylene), a highly conjugated polymer. iastate.edu Anionic polymerization of para-diethynylbenzene has been shown to produce a strictly linear polymer. mdpi.com

Hydration and Other Addition Reactions

The triple bonds of the ethynyl groups are susceptible to addition reactions, including hydration. The hydration of an alkyne typically follows Markovnikov's rule, leading to the formation of a ketone. Research on related compounds, such as 1-ethynyl-2-nitrobenzene, has shown that the nitro group can influence the rate of hydration. researchgate.netmissouristate.edu The crystal structures of these compounds reveal intramolecular interactions between the nitro group and the alkyne, which can affect the reactivity of the triple bond. researchgate.netmissouristate.edu

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.

Reduction Reactions to Amine Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents can be used to achieve this conversion, including catalytic hydrogenation (e.g., with H₂ and Pd/C or Raney nickel), or metals in acidic media (e.g., Fe, Sn, or Zn in HCl or acetic acid). commonorganicchemistry.comyoutube.comyoutube.com The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For aromatic nitro compounds, catalytic hydrogenation is a common and effective method. commonorganicchemistry.com The reduction of this compound would yield 2,5-diethynylaniline, a valuable synthetic intermediate.

Reagent Conditions Product
H₂/Pd/CCatalytic Hydrogenation2,5-diethynylaniline
Fe/HClAcidic Reduction2,5-diethynylaniline
SnCl₂Mild Reduction2,5-diethynylaniline
Na₂SSelective Reduction2,5-diethynylaniline

This table presents common methods for the reduction of aromatic nitro compounds to amines.

Nucleophilic Aromatic Substitution Reactions

The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). britannica.comyoutube.comlibretexts.org In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this to occur, there must be a good leaving group (typically a halide) positioned ortho or para to the nitro group. libretexts.orgnih.gov The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, facilitating the reaction. youtube.comnih.gov While this compound does not have a leaving group other than the nitro group itself, under certain conditions, the nitro group can be displaced by a strong nucleophile. However, this is generally a less common reaction pathway compared to the reduction of the nitro group.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The facility and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. In the case of this compound, the benzene ring is substituted with one strongly electron-withdrawing nitro group and two ethynyl groups.

The nitro group is a powerful deactivating group, meaning it significantly reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene. mdpi.com This deactivation stems from the strong electron-withdrawing inductive and resonance effects of the nitro group, which decrease the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. organicchemistrytutor.commasterorganicchemistry.com The nitro group is a well-established meta-director, meaning it directs incoming electrophiles to the positions meta to itself. masterorganicchemistry.comchemistrytalk.org This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore most favorable for electrophilic attack.

In this compound, the benzene ring has three available positions for substitution (positions 3, 5, and 6 relative to the nitro group at position 2). The nitro group at position 2 strongly directs incoming electrophiles to its meta positions, which are positions 4 and 6. However, position 4 is already substituted with an ethynyl group. Therefore, the directing effect of the nitro group would favor substitution at position 6. The ethynyl group at position 1 would direct an incoming electrophile to its meta positions, which are positions 3 and 5. The ethynyl group at position 4 would direct to its meta positions, which are positions 2 and 6.

Considering the combined directing effects:

The powerful meta-directing nitro group strongly favors substitution at position 6.

The ethynyl group at position 4 also directs to position 6.

The ethynyl group at position 1 directs to positions 3 and 5.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionDirecting Effect of Nitro Group (at C2)Directing Effect of Ethynyl Group (at C1)Directing Effect of Ethynyl Group (at C4)Overall Predicted Outcome
3Ortho (deactivated)MetaOrtho (deactivated)Unlikely
5Para (deactivated)MetaMetaPossible, but less likely than 6
6MetaPara (deactivated)MetaMost Likely

Radical Reactions and Mechanistic Studies

The presence of both nitro and ethynyl groups on the benzene ring suggests several potential pathways for radical reactions. Aromatic nitro compounds are known to be susceptible to reduction under radical conditions, and the acetylenic protons of the ethynyl groups could be susceptible to abstraction by radicals.

One potential radical reaction is the abstraction of a hydrogen atom from one of the ethynyl groups by a radical species. This would generate a phenylethynyl radical. The stability of such a radical would be a key factor in determining the feasibility of this pathway. Studies on substituted benzyl (B1604629) radicals have shown that electron-withdrawing groups, such as a nitro group, can stabilize the radical. gauthmath.com Therefore, it is plausible that the nitro group in this compound could contribute to the stabilization of a radical formed at one of the ethynyl moieties.

Another possible radical pathway involves the addition of a radical species to one of the carbon-carbon triple bonds of the ethynyl groups. This would result in the formation of a vinyl radical, which could then undergo further reactions. The regioselectivity of such an addition would depend on the nature of the attacking radical and the electronic distribution within the ethynyl group.

Furthermore, under certain conditions, radical reactions involving the nitro group itself are possible. For instance, radical species can add to the nitro group, leading to the formation of nitroxide radicals. The subsequent fate of these intermediates would depend on the specific reaction conditions and the presence of other reactive species.

It is important to note that in the absence of specific experimental or computational studies on this compound, the discussion of its radical reactivity remains speculative and is based on the known reactivity of related compounds.

Photochemical and Thermal Stability Studies

The photochemical and thermal stability of this compound is expected to be influenced by both the nitro and ethynyl functionalities. Aromatic nitro compounds are known to be photoactive, although their quantum yields for decomposition are often low. frontiersin.org Upon irradiation with UV light, aromatic nitro compounds can undergo a variety of reactions, including reduction of the nitro group to a nitroso group, and intramolecular rearrangements. For ortho-nitrobenzyl compounds, photochemical reactions can lead to the formation of a nitroso-aldehyde or ketone via an intramolecular hydrogen abstraction. youtube.comstackexchange.com While this compound does not have a benzylic hydrogen, the presence of the ethynyl groups could potentially lead to other photochemical pathways.

The thermal stability of aromatic compounds is generally high due to the resonance stabilization of the benzene ring. However, the presence of the nitro and ethynyl groups can lower the decomposition temperature. Nitroaromatic compounds are known to be thermally sensitive, and their decomposition can be explosive, particularly for polynitrated species. mdpi.comdtic.mil The decomposition of aromatic nitro compounds often involves the cleavage of the C-NO2 bond.

The ethynyl groups also contribute to the thermal reactivity of the molecule. At elevated temperatures, terminal alkynes can undergo polymerization or other reactions. The thermal decomposition of nitro-functionalized materials can be complex, and in some cases, the decomposition pathways of different functional groups can interact. askfilo.com For this compound, it is plausible that thermal decomposition could be initiated by either the cleavage of the C-NO2 bond or by reactions involving the ethynyl groups. The specific decomposition products would depend on the conditions, such as temperature and the presence of oxygen.

Table 2: Summary of Potential Reactivity and Stability of this compound

Reaction TypeKey FeaturesPredicted Outcome/Pathways
Electrophilic Aromatic Substitution Deactivating nitro and ethynyl groupsVery low reactivity. Substitution, if forced, is predicted to occur at the 6-position.
Radical Reactions Potential for H-abstraction from ethynyl groups; radical addition to triple bonds; reactions at the nitro group.Formation of phenylethynyl radicals, vinyl radicals, or nitroxide radicals. Pathways are speculative without experimental data.
Photochemical Stability Photoactive nitro group.Potential for photoreduction of the nitro group or other rearrangements. Low quantum yield of decomposition expected.
Thermal Stability Thermally sensitive nitro group and reactive ethynyl groups.Decomposition likely initiated by C-NO2 bond cleavage or reactions of the ethynyl groups. Potential for energetic decomposition.

Future Directions and Interdisciplinary Research Opportunities

Integration with Nanotechnology and Nanoscience for Hybrid Materials

The integration of 1,4-diethynyl-2-nitrobenzene into nanotechnology offers promising avenues for creating sophisticated hybrid materials. The terminal alkyne groups are ideal for surface functionalization of nanoparticles (e.g., gold, silica, quantum dots) through covalent linkages, enabling the tuning of surface properties and the creation of organic-inorganic composites. Furthermore, the diethynyl structure serves as a precursor for forming rigid, conjugated carbon-rich nanostructures and polymers. The polymerization of diethynylarenes is a known method for producing materials with interesting electronic and thermal properties. nih.gov The presence of the nitro group provides an additional functional handle that can be used to modulate the electronic characteristics of these nanomaterials or to introduce further functionalities after reduction to an amine.

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

While established methods exist for the synthesis of diethynylarenes and nitroaromatics, future efforts will likely focus on developing more efficient, selective, and scalable synthetic routes to this compound and its derivatives. Traditional methods for producing similar compounds, such as 1,4-diethynylbenzene (B1207667), involve multi-step processes including bromination and dehydrobromination. google.com Future methodologies could leverage advancements in catalysis to achieve higher yields and reduce waste. For instance, photocatalytic reduction of the nitro group or visible-light-driven reactions could offer milder and more selective transformation pathways. nih.gov The development of one-pot syntheses that combine the introduction of the ethynyl (B1212043) groups and the nitration step would significantly improve efficiency. mdpi.com

Table 1: Potential Synthetic Approaches and Enhancements

Synthetic Step Conventional Method Potential Novel Approach Advantages of Novel Approach
Ethynylation Sonogashira coupling of dihalo-nitrobenzene with protected acetylene, followed by deprotection. Direct C-H alkynylation using advanced palladium or copper catalysts. Fewer steps, reduced use of protecting groups, higher atom economy.
Nitration Nitration of 1,4-diethynylbenzene using mixed acid (HNO₃/H₂SO₄). Mild nitrating agents, regioselective enzymatic nitration. Improved selectivity, safer reaction conditions, reduced byproducts.

| Nitro Group Reduction | Catalytic hydrogenation using H₂ and metal catalysts (e.g., Pd/C). | Photocatalytic reduction, transfer hydrogenation using green hydrogen donors. mdpi.comnih.gov | Milder conditions, enhanced functional group tolerance, use of renewable reagents. |

Exploration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing the reactions of this compound, particularly its polymerization, necessitates advanced monitoring techniques. Time-domain nuclear magnetic resonance (¹H TD-NMR) is a powerful tool for real-time analysis of polymerization processes. mdpi.com By measuring changes in molecular mobility through dipolar echoes, this technique can track the transition from liquid monomer to rigid polymer, allowing for the precise determination of reaction kinetics, rate, and activation energy. mdpi.com This approach would be highly suitable for studying the curing of resins derived from this compound.

Other spectroscopic methods can also provide valuable real-time data. For instance, in-situ Infrared (IR) spectroscopy can monitor the disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100-2260 cm⁻¹), providing direct evidence of the consumption of the ethynyl groups during polymerization. masterorganicchemistry.com

Table 2: Key Spectroscopic Signatures for Monitoring Reactions

Spectroscopic Technique Functional Group Characteristic Signal Application in Reaction Monitoring
FTIR Spectroscopy Terminal Alkyne (C≡C-H) ~3300 cm⁻¹ (stretch) Disappearance indicates consumption of alkyne groups in polymerization or click reactions.
FTIR Spectroscopy Nitro (NO₂) ~1530 cm⁻¹ & ~1350 cm⁻¹ (asymmetric & symmetric stretch) Changes in peak position or intensity can indicate electronic environment changes or group transformation.
¹H NMR Spectroscopy Alkyne Proton (-C≡C-H ) ~3.0-3.5 ppm Signal integration decrease tracks monomer consumption.

| ¹H TD-NMR | Bulk Material | Transverse relaxation time (T₂) | Decrease in T₂ value indicates reduced molecular mobility, tracking the progression from liquid monomer to solid polymer. mdpi.com |

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry provides a powerful toolkit for designing novel derivatives of this compound with specific, tailored properties before their synthesis. Using methods like Density Functional Theory (DFT), it is possible to predict the geometric and electronic structures of proposed molecules. rsc.org For instance, calculations can determine how the planarity of the nitro group relative to the benzene (B151609) ring influences intermolecular interactions, such as C-H···O hydrogen bonds, which has been observed in similar structures like 2-nitrophenylacetylene. missouristate.edu

By systematically modifying the substituents on the aromatic ring, researchers can computationally screen for derivatives with optimized properties, such as a tuned HOMO-LUMO gap for specific electronic applications, enhanced thermal stability, or altered reactivity for selective chemical transformations. This in-silico approach accelerates the discovery of new materials by prioritizing the synthesis of the most promising candidates. rsc.org

Expansion into Bio-related Materials and Probes

The functional groups of this compound offer significant potential for applications in bio-related materials and as chemical probes. The ethynyl groups are prime candidates for participating in bio-orthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow the molecule to be conjugated to biomolecules (peptides, proteins, DNA) that have been modified to contain an azide (B81097) group, enabling its use as a tag or linker.

Furthermore, the nitroaromatic moiety is known to be susceptible to reduction in hypoxic (low oxygen) environments, which are characteristic of solid tumors. This property could be exploited to design hypoxia-activated prodrugs or diagnostic probes. A probe designed from a this compound scaffold could be non-fluorescent or inactive until the nitro group is reduced in a tumor environment, triggering a change in fluorescence or releasing an active substance. The understanding of target engagement is crucial in the development of such probes. researchgate.net

Sustainable Chemistry Approaches for Synthesis and Application

Applying the principles of green chemistry to the synthesis and application of this compound is a critical future direction. beilstein-journals.org This involves developing processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov

Key sustainable strategies could include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. mdpi.com

Heterogeneous Catalysis: Employing solid-supported or nanoparticle-based catalysts that can be easily recovered and reused, simplifying product purification and reducing waste. rsc.org

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up. nih.gov

Mechanochemistry: Performing reactions in the solid state using techniques like twin-screw extrusion can eliminate the need for solvents altogether, leading to cleaner processes and potentially novel reactivity. acs.org

By integrating these sustainable approaches, the environmental impact of producing and using this compound and its derivatives can be significantly reduced, aligning chemical innovation with environmental stewardship.

Q & A

Q. What are the established synthetic routes for 1,4-Diethynyl-2-nitrobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of benzene derivatives. A common approach starts with 1,4-diethynylbenzene, followed by nitration under controlled conditions. Key parameters include:
  • Temperature : Nitration at 0–5°C minimizes side reactions (e.g., over-nitration or decomposition) .
  • Reagent stoichiometry : Use of fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) as the nitrating agent, with molar ratios optimized to avoid poly-nitration .
  • Protecting groups : Ethynyl groups may require protection (e.g., trimethylsilyl) to prevent undesired reactivity during nitration .
    Post-synthesis, purification via column chromatography or recrystallization is critical. Reaction progress should be monitored using GC-MS or HPLC to ensure regioselectivity and purity .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons adjacent to nitro groups show deshielding (δ 8.2–8.5 ppm). Ethynyl protons (if unprotected) appear as singlets at δ 2.5–3.0 ppm .
  • ¹³C NMR : Nitro-substituted carbons resonate at δ 145–150 ppm; ethynyl carbons appear at δ 70–85 ppm .
  • IR : Strong absorption bands for nitro (NO₂) at 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Ethynyl C≡C stretches appear at ~2100 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 173 (base peak) with fragmentation patterns reflecting nitro and ethynyl groups .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

  • Methodological Answer :
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid open flames due to potential ethynyl group reactivity .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent decomposition. Monitor for color changes (yellowing indicates nitro group degradation) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the nitration of 1,4-diethynylbenzene derivatives?

  • Methodological Answer : Regioselectivity is influenced by electron-withdrawing/donating effects of substituents:
  • Directed nitration : Ethynyl groups (-C≡CH) are meta-directing but may compete with steric effects. Computational modeling (DFT) predicts preferential nitration at the 2-position due to resonance stabilization .
  • Protection/deprotection : Temporarily masking ethynyl groups (e.g., as trimethylsilyl derivatives) can redirect nitration to desired positions .
  • Mixed acid systems : Adjusting H₂SO₄/HNO₃ ratios or using acetic anhydride as a solvent enhances regiocontrol .

Q. How can conflicting literature data on the reactivity of this compound be systematically evaluated and resolved?

  • Methodological Answer :
  • Contradiction analysis : Compare reaction conditions (e.g., solvent polarity, catalyst presence) across studies. For example, discrepancies in catalytic hydrogenation yields may arise from Pd/C vs. Raney Ni catalysts .
  • Reproducibility checks : Replicate experiments with strict adherence to reported parameters. Use advanced analytics (e.g., X-ray crystallography) to confirm product identity .
  • Meta-analysis : Apply statistical tools to aggregate data and identify outliers or methodological biases .

Q. What computational methods predict the electronic properties of this compound, and how do they correlate with experimental observations?

  • Methodological Answer :
  • DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.2 eV for this compound), which align with UV-Vis absorption maxima (~295 nm) .
  • Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions (nitro groups) for nucleophilic attack, validated by experimental reactivity in Suzuki-Miyaura couplings .
  • TD-DFT : Simulate UV-Vis spectra to cross-validate experimental data and assess conjugation effects from ethynyl-nitro interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.